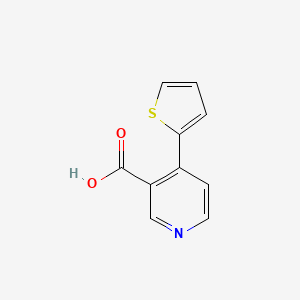

4-(Thiophen-2-YL)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEICRSLAJGWVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557112 | |

| Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-02-8 | |

| Record name | 4-(Thiophen-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pharmacophoric Significance of Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone of clinical therapy for over half a century, primarily recognized for its potent effects on lipid metabolism. researchgate.netwjgnet.com Its ability to modulate a broad spectrum of lipids has cemented its role in cardiovascular medicine. wjgnet.comresearchgate.net However, the therapeutic relevance of the nicotinic acid scaffold extends far beyond its initial applications, with its derivatives being investigated for a multitude of biological activities.

Pharmacophore models for nicotinic agonists, which have been studied for decades, consistently identify two key features: a cationic nitrogen and a hydrogen bond acceptor. pnas.orgpnas.org These elements are crucial for interaction with biological targets, particularly the diverse family of nicotinic acetylcholine (B1216132) receptors (nAChRs). pnas.org The α4β2 and α7 nAChRs, which are the most prevalent subtypes in the central nervous system, are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) dependence, making them critical targets for drug development. nih.gov

The versatility of the nicotinic acid scaffold is further demonstrated by the diverse biological activities exhibited by its derivatives. Researchers have synthesized and evaluated novel series of nicotinic acid derivatives as potent anti-inflammatory agents. nih.gov Other studies have highlighted their potential as neuroprotectants and antioxidants. researchgate.net This functional diversity underscores the value of nicotinic acid as a foundational structure in the design of new therapeutic agents.

Table 1: Biological Activities of Nicotinic Acid Derivatives

| Derivative Class | Biological Activity | Key Findings |

| General Derivatives | Hypolipidemic | The oldest and a highly effective agent for raising HDL cholesterol and lowering LDL cholesterol and triglycerides. wjgnet.com |

| Novel Synthetic Series | Anti-inflammatory | Certain derivatives showed significant inhibition of inflammatory cytokines like TNF-α, IL-6, iNOS, and COX-2. nih.gov |

| Pyrazolone Hybrids | Neuroprotective | A pyrazolone-nicotinic acid derivative demonstrated potential in reversing cognitive deficits through acetylcholinesterase inhibition and antioxidant activity. researchgate.net |

| General Derivatives | Antioxidant | The nicotinic acid scaffold is a component of potential antioxidant agents. researchgate.net |

| Agonist Analogues | nAChR Modulation | Derivatives are designed to target specific nicotinic acetylcholine receptor subtypes involved in CNS disorders. pnas.orgnih.gov |

The Role of Thiophene Moieties in Bioactive Compound Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its incorporation into molecular structures can significantly modify physicochemical properties, such as solubility and metabolism, and enhance drug-receptor interactions. nih.gov The thiophene moiety is a common feature in a wide array of approved drugs, demonstrating its versatility and acceptance in clinical applications. rsc.org An analysis of FDA-approved drugs reveals that 26 compounds containing a thiophene nucleus have been approved for various pharmacological classes. nih.gov

Thiophene is often employed as a bioisosteric replacement for a phenyl ring, a strategy that can improve a compound's biological profile. nih.gov The sulfur atom in the ring can participate in hydrogen bonding, providing additional points of interaction with biological targets. nih.gov Furthermore, the aromaticity and relative hydrophobicity of the thiophene ring can enhance membrane permeability, which is particularly advantageous for drugs targeting the central nervous system. nih.gov

The biological activities associated with thiophene-containing compounds are exceptionally broad. They have been developed as anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antioxidant agents. nih.govresearchgate.netrsc.org For instance, the commercial drugs Tinoridine and Tiaprofenic acid are well-known for their anti-inflammatory properties. nih.gov The demonstrated success of this scaffold across such a wide range of therapeutic areas highlights its importance in the medicinal chemist's toolbox for designing novel and effective bioactive compounds.

Table 2: Examples of FDA-Approved Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class |

| Clopidogrel | Antiplatelet |

| Prasugrel | Antiplatelet |

| Ticlopidine | Antiplatelet |

| Olanzapine | Antipsychotic |

| Tiagabine | Anticonvulsant |

| Zileuton | Antiasthmatic |

| Suprofen | Anti-inflammatory |

| Raltitrexed | Anticancer |

| Sertaconazole | Antifungal |

Source: Data compiled from research on thiophene as a privileged pharmacophore in medicinal chemistry. nih.gov

Historical Context and Emerging Trajectories for Nicotinic Acid Thiophene Hybrids

Strategies for the Synthesis of this compound

Conventional Synthetic Approaches to the Core Scaffold

The fundamental structure of this compound, a molecule of significant interest in medicinal and materials chemistry, is assembled through established synthetic organic chemistry reactions. A primary and widely utilized method for constructing the core scaffold of this and related bi-aryl compounds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means of forming a carbon-carbon bond between a thiophene unit and a pyridine ring.

In a typical Suzuki coupling approach for synthesizing this compound, a thiophene-2-boronic acid or its corresponding ester derivative is reacted with a halogenated nicotinic acid derivative, such as 4-chloronicotinic acid or 4-bromonicotinic acid. The reaction is carried out in the presence of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, and a base. The choice of base, solvent, and reaction temperature is critical for optimizing the yield and purity of the final product.

Another conventional strategy involves the Negishi coupling, which is similar to the Suzuki reaction but employs an organozinc reagent instead of an organoboron compound. In this case, a 2-thienylzinc halide would be coupled with a 4-halonicotinic acid derivative in the presence of a palladium or nickel catalyst.

Furthermore, the Stille coupling offers an alternative route, utilizing an organotin reagent. A 2-(tributylstannyl)thiophene (B31521) can be coupled with a 4-halonicotinic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. While effective, the toxicity of organotin compounds often makes this method less favorable compared to the Suzuki or Negishi couplings.

These conventional methods, while robust, often necessitate multi-step procedures to prepare the requisite precursors and can involve the use of hazardous reagents and solvents.

Modern and Green Chemistry Methodologies in Synthesis

In recent years, a growing emphasis on sustainable and environmentally benign chemical processes has spurred the development of modern and green chemistry methodologies for the synthesis of this compound and its analogs. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One notable advancement is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The Suzuki and other cross-coupling reactions for the synthesis of the this compound scaffold can be effectively performed under microwave conditions, often in greener solvents like water or ethanol, or even under solvent-free conditions. nih.gov

Catalyst development has also been a key focus. The design of highly active and reusable catalysts, such as palladium nanoparticles supported on various materials (e.g., charcoal, metal oxides, or polymers), allows for lower catalyst loadings and easier separation from the reaction mixture, thereby reducing metal contamination in the final product.

Direct C-H arylation is an emerging and highly atom-economical strategy that circumvents the need for pre-functionalized starting materials (i.e., halogenated pyridines and organometallic thiophenes). In this approach, a direct coupling between thiophene and a nicotinic acid derivative is achieved, typically with a palladium catalyst and an appropriate oxidant. This method reduces the number of synthetic steps and the generation of stoichiometric byproducts.

Derivatization and Functionalization of the this compound Core

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, most notably the formation of ester and amide derivatives. These derivatives are often synthesized to modulate the compound's physicochemical properties, such as solubility, stability, and biological activity.

Esterification is commonly achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions (Fischer esterification). Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol in the presence of a base. Another mild and efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) to facilitate the direct reaction between the carboxylic acid and the alcohol.

Amide synthesis follows similar principles. The activated carboxylic acid (e.g., the acyl chloride) can be readily reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are frequently employed for the direct condensation of the carboxylic acid with an amine, offering high yields and minimizing side reactions. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized by first converting substituted nicotinic acid to the acyl chloride with oxalyl chloride, followed by acylation with a substituted thiophen-2-amine under basic conditions. mdpi.com

| Reagent/Method | Derivative Type | Key Features |

| Alcohol, Acid Catalyst | Ester | Classic Fischer esterification. |

| Thionyl Chloride/Oxalyl Chloride then Alcohol/Amine | Ester/Amide | Involves formation of a highly reactive acyl chloride intermediate. |

| DCC/EDC | Ester | Mild conditions, suitable for sensitive substrates. |

| HATU/HOBt | Amide | Efficient peptide coupling reagents, high yields. |

Introduction of Diverse Substituents on the Nicotinic Acid and Thiophene Rings

The introduction of various substituents onto both the nicotinic acid and thiophene rings of the core structure is a key strategy for fine-tuning the molecule's properties.

On the nicotinic acid ring , electrophilic aromatic substitution reactions can be employed to introduce functional groups. However, the pyridine ring is generally deactivated towards electrophilic attack compared to benzene. Nitration, halogenation, and sulfonation are possible but often require harsh conditions. A more common approach is to use substituted nicotinic acid precursors in the initial synthesis of the core scaffold. For instance, commercially available 2-chloronicotinic acid or 5,6-dichloronicotinic acid can be used in the coupling reaction to build in substituents from the start. nih.govmdpi.com

On the thiophene ring , which is more reactive towards electrophilic substitution than benzene, a variety of functional groups can be introduced. Common reactions include:

Halogenation: Bromination and chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group can be accomplished using nitric acid in acetic anhydride (B1165640).

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) introduces a ketone functionality.

Formylation: The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl (aldehyde) group.

These newly introduced functional groups can then serve as points for further derivatization, allowing for the construction of a diverse library of compounds based on the this compound scaffold.

Formation of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization, where functional groups on the nicotinic acid and thiophene rings react with each other or with an external reagent to form a new ring.

For example, if a substituent with a reactive nitrogen or sulfur atom is introduced onto the nicotinic acid ring, it can undergo cyclization with the adjacent carboxylic acid group or a derivative thereof. One such possibility is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. By strategically placing functional groups, it is possible to construct a variety of fused systems.

A general approach could involve the synthesis of a 2-aminonicotinic acid derivative, which can then be reacted with a reagent that provides the necessary atoms to form a fused ring. For example, reaction with a β-ketoester could lead to the formation of a fused pyridone ring.

Another strategy involves the functionalization of the thiophene ring with a group that can participate in a cyclization reaction with the nicotinic acid part of the molecule. For instance, an amino group on the thiophene ring could potentially react with the carboxylic acid of the nicotinic acid to form a fused lactam. The synthesis of thioflavones and their pyridyl analogs from 2-mercaptobenzoic(nicotinic) acid has been reported, demonstrating the potential for forming fused systems. koreascience.kr

Spectroscopic and Chromatographic Analysis of this compound

The rigorous identification and characterization of novel chemical entities are foundational to modern chemical research. For the heteroaromatic compound this compound, a molecule combining the structural motifs of nicotinic acid and thiophene, a suite of spectroscopic and chromatographic techniques is employed to confirm its structure, assess its purity, and isolate it from reaction mixtures. This article details the application of these analytical methods to the study of this compound and its related synthetic intermediates.

Biological Activities and Mechanistic Insights of 4 Thiophen 2 Yl Nicotinic Acid and Its Derivatives in Vitro and Preclinical in Vivo Studies

Evaluation of Antimicrobial and Antifungal Activities

Derivatives incorporating the thiophene (B33073) and nicotinic acid structures have been a focal point in the search for new antimicrobial agents, demonstrating a broad spectrum of activity against bacteria and fungi. nih.govnih.gov

The antibacterial potential of thiophene derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. In one study, a series of novel thiophene derivatives were synthesized and evaluated for their antimicrobial activity. Notably, thiophene derivative 7 exhibited greater potency against Pseudomonas aeruginosa than the standard antibiotic, gentamicin. nih.gov Further research into other thiophene-based compounds has shown activity against drug-resistant strains. For instance, derivatives 4 and 8 displayed significant efficacy against colistin-resistant Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 mg/L. frontiersin.org These compounds were found to exert a bactericidal effect and increase the permeability of the bacterial membrane. frontiersin.org

Similarly, derivatives of nicotinic acid have shown promise. Acylhydrazone derivatives, for example, demonstrated notable activity against Gram-positive bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain with an MIC value of 7.81 µg/mL. nih.gov Another study on 4-thiazolidinones derived from nicotinic acid also reported antimicrobial activity against a panel of bacteria, with some compounds showing efficacy comparable to standard drugs. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiophene Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 - 32 mg/L (MIC₅₀) | frontiersin.org |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16 - 32 mg/L (MIC₅₀) | frontiersin.org |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 - 32 mg/L (MIC₅₀) | frontiersin.org |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8 - 32 mg/L (MIC₅₀) | frontiersin.org |

| Nicotinic Acid Acylhydrazone 13 | Staphylococcus aureus (MRSA) | 7.81 µg/mL | nih.gov |

A significant area of investigation for this class of compounds is in agricultural applications, particularly as fungicides against plant pathogens. A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were specifically designed and synthesized to combat fungal diseases in crops. mdpi.comresearchgate.net

In greenhouse bioassays, these compounds were tested against Pseudoperonospora cubensis, the oomycete that causes cucumber downy mildew (CDM). Two derivatives, 4a and 4f , showed excellent fungicidal activities with EC₅₀ values of 4.69 mg/L and 1.96 mg/L, respectively. mdpi.comresearchgate.net This potency was notably higher than that of the commercial fungicides diflumetorim (B165605) (EC₅₀ = 21.44 mg/L) and flumorph (B1672888) (EC₅₀ = 7.55 mg/L). mdpi.com

Field trials further validated these findings. A 10% EC formulation of compound 4f demonstrated superior control efficacy against CDM compared to the commercial fungicide flumorph and was comparable to mancozeb (B1675947). mdpi.comresearchgate.net These results highlight N-(thiophen-2-yl) nicotinamide derivatives as important lead compounds for developing new agricultural fungicides. mdpi.com

Table 2: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew

| Compound/Fungicide | EC₅₀ (mg/L) | Reference |

|---|---|---|

| Derivative 4a | 4.69 | mdpi.comresearchgate.net |

| Derivative 4f | 1.96 | mdpi.comresearchgate.net |

| Diflumetorim (Commercial) | 21.44 | mdpi.com |

| Flumorph (Commercial) | 7.55 | mdpi.com |

The global health threat of tuberculosis has driven research into novel antimycobacterial agents. Nicotinamide (NAM), a form of vitamin B3, has been shown to inhibit the replication of Mycobacterium tuberculosis within macrophages. nih.gov While both nicotinamide and nicotinic acid show modest direct activity against the bacterium in broth cultures, only nicotinamide was effective at inhibiting replication inside host macrophages. nih.gov This suggests a mechanism that may involve modulating the host cell response in addition to any direct antimicrobial effects. nih.gov

Interestingly, the activity of nicotinamide within macrophages appears to be independent of the bacterial pyrazinamidase (PncA) enzyme, which is required for the activity of the related anti-tuberculosis drug pyrazinamide. nih.gov This finding points towards host-specific targets for nicotinamide's intracellular activity. nih.gov Other research into different heterocyclic compounds containing thiophene or benzothiazole (B30560) moieties has also identified potent activity against M. tuberculosis and other mycobacterial species, indicating that these structural motifs are valuable for designing new antitubercular drugs. nih.govrsc.org

Investigation of Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

Research has shown that nicotinamide can influence the production of key inflammatory cytokines. In studies involving macrophages infected with M. tuberculosis, nicotinamide potentiated the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This modulation of the host's cytokine response is a critical aspect of its biological activity. nih.gov

While direct studies on 4-(Thiophen-2-yl)nicotinic acid's effect on iNOS and COX-2 are limited, research on other complex molecules demonstrates the importance of this pathway. For example, buddlejasaponin IV was found to inhibit the expression of iNOS, COX-2, TNF-α, and IL-6 in macrophages by blocking the activation of the NF-κB transcription factor. nih.gov Similarly, compounds isolated from the fungus Penicillium polonicum also showed significant inhibitory effects on the production of TNF-α, IL-6, and IL-1β. nih.gov These studies underscore the viability of targeting these inflammatory mediators and the pathways that regulate them.

Table 3: Effect of Nicotinamide on Cytokine Production in M. tuberculosis-Infected Macrophages

| Compound | Cytokine | Effect | Reference |

|---|---|---|---|

| Nicotinamide (NAM) | TNF-α | Potentiated production | nih.gov |

| Nicotinamide (NAM) | IL-6 | Potentiated production | nih.gov |

| Nicotinic Acid (NA) | TNF-α, IL-6 | No significant potentiation | nih.gov |

The carrageenan-induced arthritis model in animals is a standard method for evaluating the anti-inflammatory effects of new compounds. nih.govnih.gov Injection of carrageenan into a joint induces a localized inflammatory response characterized by swelling, cellular infiltration, and the production of inflammatory mediators, mimicking aspects of arthritic conditions. nih.govbiomolther.org

Studies using this model have demonstrated that targeting inflammatory mediators can alleviate arthritic symptoms. For example, a platelet-activating factor (PAF) antagonist was shown to be effective in both preventing the development of and treating established carrageenan-induced arthritis in rabbits. nih.gov While preclinical in vivo data specifically for this compound in this model is not available in the reviewed literature, the established anti-inflammatory mechanisms of its constituent parts suggest it would be a candidate for such testing. The ability of nicotinamide to modulate cytokine responses in vitro provides a strong rationale for investigating the anti-inflammatory potential of its derivatives in relevant in vivo models. nih.gov

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The potential of this compound and its derivatives as anticancer agents has been explored through their cytotoxic and antiproliferative effects on various human cancer cell lines. Research indicates that the introduction of a thiophene moiety to the nicotinic acid or nicotinamide scaffold can yield compounds with significant biological activity.

Derivatives of the core structures of thiophene and nicotinamide have demonstrated notable antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Studies on newly synthesized nicotinamide and thienopyridine derivatives revealed interesting antitumor activity, particularly against human liver (HepG2) and colon (HCT-116) cancer cells, while being less active on human breast cancer (MCF-7) cells. nih.govacs.org For instance, certain thienopyridine derivatives were identified as potent agents against hepatocellular and colon carcinoma. researchgate.net Similarly, various 2-amino thiophene derivatives have shown significant antiproliferative potential in cervical adenocarcinoma (HeLa) cells. nih.gov The antiproliferative activities of some thiopyran derivatives, which share structural similarities, have been evaluated against MCF-7 and HCT-15 colon cancer cells, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

The table below summarizes the reported in vitro cytotoxic activity of various derivatives related to this compound against several cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Thiophene and Nicotinamide Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Thiopyran derivative (4a) | MCF-7 (Breast) | 4.5 | nih.gov |

| Thiopyran derivative (4a) | HCT-15 (Colon) | 3.5 | nih.gov |

| 2-amino thiophene derivatives | HeLa (Cervical) | Activity noted | nih.gov |

| 2-amino thiophene derivatives | PANC-1 (Pancreatic) | Activity noted | nih.gov |

| Nicotinamide/Thienopyridine derivs. | HepG2 (Liver) | Activity noted | nih.govacs.orgresearchgate.net |

| Nicotinamide/Thienopyridine derivs. | HCT-116 (Colon) | Activity noted | nih.govacs.orgresearchgate.net |

Investigations into the mechanisms underlying the antiproliferative effects of thiophene derivatives suggest that they may function by disrupting the cell cycle. For example, certain 2-amino thiophene derivatives were found to interfere with the cell cycle progression in HeLa tumor cells, which prevents cellular growth and multiplication. nih.gov This indicates a cytostatic effect, where the compounds inhibit cell division rather than directly causing cell death. nih.gov Further mechanistic studies involving related thiopyran analogs in MCF-7 and HCT-15 cells involved cell cycle analysis using fluorescence-activated cell sorting (FACS), which can reveal at which phase of the cell cycle (e.g., G1, S, G2, or M) the compounds exert their effects. nih.gov Some research has also explored the DNA-binding properties of these types of compounds, as interaction with DNA is a mechanism for many established antitumor drugs. nih.gov

Exploration of Other Noteworthy Biological Activities

Beyond their antiproliferative properties, derivatives of this compound are being investigated for other potential therapeutic applications, leveraging the known biological roles of the nicotinic acid scaffold.

Nicotinic acid, also known as niacin, is a well-established hypolipidemic agent. nih.gov It has been shown to effectively lower levels of low-density lipoprotein (LDL) cholesterol in clinical settings. nih.gov This effect is particularly relevant in conditions like familial defective apolipoprotein B-100 (FDB), a genetic disorder causing hypercholesterolemia. nih.gov In patients with FDB, nicotinic acid treatment has resulted in a significant decrease in LDL concentrations. nih.gov The therapeutic action of nicotinic acid in lowering abnormal serum lipids suggests that derivatives such as this compound could possess similar or modified hypolipidemic properties, making this an area of interest for preclinical investigation.

The antioxidant potential of nicotinic acid derivatives has been a subject of study. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test are used to evaluate this property. tmu.edu.twnih.gov Research on specific derivatives like nicotinic acid hydroxamate (NAH) and N-methyl nicotinic acid hydroxamate (NAH-M) has demonstrated dose-dependent scavenging of DPPH radicals. tmu.edu.tw These compounds also exhibited hydroxyl radical scavenging activity and an ability to prevent the peroxidation of low-density lipoprotein. tmu.edu.tw The presence of various phytochemicals, including alkaloids and phenolic compounds in natural sources of nicotinic acid-related molecules, contributes to their antioxidant activities. nih.gov These findings indicate that the chemical structure of nicotinic acid can be modified to enhance its antioxidant capabilities, a property that may be present in this compound and its derivatives. tmu.edu.tw

The nicotinic acid moiety is structurally related to nicotine (B1678760), the primary agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various functions in the mammalian brain. nih.gov The nAChR family includes several subtypes, with the α4β2 receptor being a significant focus of research. nih.govnih.gov These receptors possess binding sites for acetylcholine and other ligands. nih.gov The binding of agonists to these sites triggers the opening of the ion channel. nih.gov Given the structural similarity, it is plausible that this compound and its derivatives could interact with nAChRs. The nature of this interaction, whether as an agonist, antagonist, or modulator, would depend on the specific structural features of the derivative and its affinity for the various nAChR binding sites. nih.govnih.gov

Inhibition of Hepatic Glucose Production Pathways

Nicotinic acid and its analogs primarily exert their metabolic effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. nih.govacs.orgnih.gov Activation of GPR109A in adipocytes is well-known to inhibit lipolysis, leading to a decrease in the flux of free fatty acids (FFAs) to the liver. nih.gov Since FFAs are a key substrate and allosteric activator of gluconeogenesis, their reduction contributes to a decrease in hepatic glucose production (HGP). nih.gov

While the primary anti-lipolytic effect is central, GPR109A activation may also have direct effects on the liver. The signaling cascade initiated by GPR109A agonists involves the inhibition of the Akt/mTOR pathway, which has been observed in pancreatic β-cells and could potentially play a role in hepatic cells as well. nih.gov Furthermore, studies with the GPR109A agonist niacin have shown that it can influence the expression of genes involved in hepatic metabolism. nih.gov For instance, niacin has been shown to induce the nuclear expression of PPARγ and enhance its transcriptional activity, which is linked to the reverse cholesterol transport pathway. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Research into analogs of the GPR109a and GPR109b agonist acifran (B1664999) has provided significant insights into how substituent variations on the thiophene ring of related structures impact biological potency and selectivity. acs.org Although direct data for this compound is limited, the findings for structurally similar thiophene-substituted compounds offer valuable predictive information.

In a series of phenyl-replaced analogs of acifran, replacement with a thiophene ring was generally well-tolerated. acs.org Unsubstituted 2- and 3-thiophene analogs were found to be slightly less potent than the parent phenyl compound. acs.org However, the introduction of substituents onto the thiophene ring demonstrated a marked effect on agonist activity. Specifically, mono-substitution on the thiophene ring often led to an improvement in activity at GPR109a. acs.org For instance, 5-substituted-3-thienyl analogs exhibited potent agonist activity. The 5-chloro-3-thienyl and 5-bromo-3-thienyl analogs were several-fold more potent than acifran at GPR109a and displayed approximately 10-fold selectivity for this receptor over its close homolog, GPR109b. acs.org The 5-methyl-3-thienyl analog also showed potency in a similar range for GPR109a. acs.org

These findings suggest that for this compound, the introduction of small, electron-withdrawing or electron-donating groups at the 5-position of the thiophene ring could significantly modulate its potency and selectivity towards GPR109a.

Table 1: Biological Potency of Thiophene-Substituted Acifran Analogs at GPR109a and GPR109b

| Compound | R Group | GPR109a EC50 (nM) | GPR109b EC50 (nM) |

|---|---|---|---|

| 5aa | 2-thienyl | >1000 | >30000 |

| 5ag | 3-thienyl | >1000 | >30000 |

| 5ah | 5-chloro-3-thienyl | 210 | 2500 |

| 5ai | 5-bromo-3-thienyl | 260 | 3000 |

| 5aj | 5-methyl-3-thienyl | 420 | 1600 |

Data derived from Perry, T. L., et al. (2007). acs.org

The key pharmacophoric features for the interaction of nicotinic acid and its analogs with GPR109A have been elucidated through mutagenesis and molecular modeling studies. nih.gov The essential interaction is the salt bridge formed between the carboxylate group of the ligand and a positively charged arginine residue (Arg111) in the third transmembrane helix (TMH3) of the receptor. nih.gov This interaction serves as the primary anchor point for the ligand. nih.gov

The heterocyclic ring of the ligand, in this case, the thiophene-substituted pyridine (B92270) ring of this compound, fits into a binding pocket formed by several other key residues. These include Trp91 at the junction of TMH2 and extracellular loop 1 (ECL1), and Phe276 and Tyr284 in TMH7. nih.gov An additional hydrogen bond is formed between the heterocyclic ring system and Ser178 in ECL2. nih.gov

Therefore, the essential pharmacophore for a GPR109A agonist comprises:

A carboxylic acid group for the crucial ionic interaction with Arg111.

A heterocyclic ring system capable of fitting into the hydrophobic pocket and forming a hydrogen bond with Ser178.

The electronic properties of the thiophene ring, influenced by substituents, can modulate the pKa of the nicotinic acid carboxyl group and the hydrogen bonding capacity of the pyridine nitrogen. For instance, electron-withdrawing groups on the thiophene ring can increase the acidity of the carboxyl group, potentially strengthening the ionic interaction with Arg111. Conversely, the electronic nature of the substituents will also affect the interaction of the thiophene ring itself with the hydrophobic pocket of the receptor.

The observation that 5-chloro and 5-bromo substitutions on a 3-thienyl analog enhance potency at GPR109a suggests that the electronic and steric properties of these halogens in that specific position are favorable for binding. acs.org This could be due to a combination of factors, including improved hydrophobic interactions, favorable electronic effects on the aromatic system, and an optimal fit within the binding site. These insights are instrumental in the rational design of more potent and selective GPR109A agonists based on the this compound scaffold.

Future Research Directions and Therapeutic Prospects

Lead Optimization and Analog Design for Enhanced Biological Potency and Efficacy

The 4-(thiophen-2-YL)nicotinic acid scaffold serves as a valuable starting point for lead optimization. By systematically modifying its structure, researchers can enhance its biological potency and efficacy. A key strategy involves the synthesis of N-(thiophen-2-yl)nicotinamide derivatives, which has proven effective in developing potent fungicides.

In one such study, a series of N-(thiophen-2-yl)nicotinamide derivatives were synthesized by splicing the nicotinic acid and thiophene (B33073) substructures. nih.gov These compounds were tested for their fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). Notably, compounds 4a and 4f exhibited excellent fungicidal activities, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov These values were superior to the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). nih.gov

Further field trials with a 10% EC formulation of compound 4f demonstrated significant control efficacies of 70% at 100 mg/L and 79% at 200 mg/L. nih.gov This performance was superior to that of the commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (B1675947) (76% control efficacy at 1000 mg/L). nih.gov These findings underscore the potential of N-(thiophen-2-yl)nicotinamide derivatives as lead compounds for the development of new and effective fungicides. nih.gov

| Compound | EC50 (mg/L) vs. P. cubensis |

| 4a | 4.69 |

| 4f | 1.96 |

| Diflumetorim | 21.44 |

| Flumorph | 7.55 |

Future lead optimization efforts could explore the introduction of various substituents on both the thiophene and pyridine (B92270) rings to investigate their impact on activity. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs with improved potency and a more desirable spectrum of activity.

Identification and Validation of Novel Biological Targets and Pathways

While the fungicidal activity of this compound derivatives is well-documented, the precise molecular targets and pathways they modulate are still under investigation. Identifying and validating these targets is a critical step in understanding their mechanism of action and exploring their potential in other therapeutic areas.

Given that nicotinic acid is a known agonist for the G protein-coupled receptor 109A (GPR109A), it is plausible that this compound and its derivatives may also interact with this receptor. nih.gov GPR109A is involved in mediating the anti-lipolytic effects of niacin and has also been implicated in anti-inflammatory responses. nih.govarvojournals.org Future research should, therefore, include screening this compound and its analogs for their activity at GPR109A.

Furthermore, the structural similarity of some derivatives to known enzyme inhibitors suggests other potential targets. For instance, the fungicidal activity of some N-(thiophen-2-yl)nicotinamide derivatives might be due to the inhibition of key enzymes in fungal metabolic pathways. A theoretical study on other thiophene derivatives has pointed to tubulin as a potential inhibitor target, which is relevant in the context of anticancer activity. nih.gov

Application of Integrated Computational and Experimental Methodologies for Drug Discovery

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for compounds based on the this compound scaffold. Computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural requirements for biological activity and help in the rational design of new analogs.

For example, 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. nih.gov Such models can predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. One study on thiophene derivatives successfully established a 3D-QSAR model with a high correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating its predictive ability. nih.gov

Molecular docking studies can be employed to predict the binding modes of these compounds to their putative biological targets. nih.gov This can help in understanding the key molecular interactions responsible for their activity and guide the design of analogs with improved binding affinity. The combination of these computational techniques with experimental validation through synthesis and biological testing creates a powerful iterative cycle for lead optimization.

Exploration of Broad-Spectrum Biological Modulators from the this compound Scaffold

The chemical versatility of the this compound scaffold suggests its potential to yield broad-spectrum biological modulators. Research has already demonstrated the fungicidal properties of its derivatives. nih.gov By exploring different structural modifications, it may be possible to develop compounds with a wider range of activities, including antibacterial, antiviral, and antiparasitic effects.

The nicotinic acid moiety itself is known to have various physiological functions, and its derivatives have been used as multifunctional pharmacophores. nih.gov The thiophene ring is also a common feature in many biologically active compounds, known for its wide and satisfactory antifungal activity. nih.gov The combination of these two pharmacophores in a single molecule provides a unique opportunity to explore a diverse chemical space for broad-spectrum biological activity. High-throughput screening of a library of this compound derivatives against a panel of different pathogens and cell lines could lead to the discovery of new lead compounds with novel mechanisms of action.

Strategic Development for Targeted Applications in Specific Disease Areas

The promising biological activities observed for derivatives of this compound warrant a strategic approach to their development for targeted applications in specific disease areas.

Agriculture: The potent fungicidal activity against cucumber downy mildew suggests a clear path for the development of novel agrochemicals. nih.gov Further studies should focus on optimizing the formulation of the most active compounds, evaluating their efficacy against a broader range of plant pathogens, and assessing their environmental safety profile.

Inflammatory Diseases: Given the known anti-inflammatory effects of nicotinic acid and its receptor GPR109A, derivatives of this compound could be developed as novel anti-inflammatory agents. nih.gov Future research should focus on evaluating their efficacy in preclinical models of inflammatory diseases such as arthritis, inflammatory bowel disease, and dermatological conditions.

Oncology: The potential of thiophene derivatives to act as tubulin inhibitors opens up avenues for their development as anticancer agents. nih.gov A focused effort to synthesize and screen analogs for their cytotoxic activity against a panel of cancer cell lines could lead to the identification of new lead compounds for cancer therapy.

A targeted and systematic approach, combining medicinal chemistry, pharmacology, and computational modeling, will be essential to translate the potential of the this compound scaffold into tangible therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Thiophen-2-YL)nicotinic acid, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves introducing substituents at the 4-position of nicotinic acid via organolithium reagents (e.g., thiophen-2-yllithium) reacting with pyridyl-3-oxazolines derived from nicotinic acid. Post-reaction oxidation and deprotection yield the substituted nicotinic acid . To ensure purity, employ techniques like recrystallization, HPLC (≥97% purity threshold), and spectroscopic characterization (NMR, IR) to confirm structural integrity and monitor byproducts .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow GHS hazard guidelines for similar thiophene derivatives, including wearing PPE (gloves, lab coat, goggles) and working in a fume hood. Avoid inhalation or dermal contact due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Store in a cool, dry place away from oxidizing agents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton integration.

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

- Mass spectrometry (ESI or EI-MS) for molecular ion validation.

- HPLC to assess purity (>97% recommended for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

- Methodological Answer : Optimize Friedel-Crafts acylation or organolithium addition steps by:

- Varying temperature (e.g., −78°C for organolithium stability).

- Adjusting stoichiometry (1.2–1.5 equivalents of thiophene-derived reagent).

- Using anhydrous solvents (THF, DMF) to prevent hydrolysis.

Monitor intermediates via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What computational methods can predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and charge-transfer behavior. These studies inform applications in materials science (e.g., organic semiconductors) or coordination chemistry (metal-organic frameworks) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise bond lengths/angles and supramolecular interactions (e.g., hydrogen bonding, π-stacking). Crystallize the compound via slow evaporation in polar aprotic solvents (DMSO, acetonitrile) .

Q. What strategies mitigate solubility challenges during biological assays involving this compound?

- Methodological Answer :

- Use co-solvents (DMSO ≤1% v/v in aqueous buffers).

- Prepare sodium/potassium salts via neutralization with NaOH/KOH.

- Employ micellar encapsulation (e.g., polysorbate-80) for in vivo studies .

Q. How do competing reaction pathways affect the regioselectivity of thiophene substitution in nicotinic acid derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic effects (thiophene’s electron-rich 2-position directing electrophilic substitution).

- Steric hindrance (bulky groups favoring para over ortho positions).

- Catalytic additives (e.g., Lewis acids like AlCl₃ for Friedel-Crafts).

Validate via kinetic studies (NMR reaction monitoring) and DFT transition-state modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.